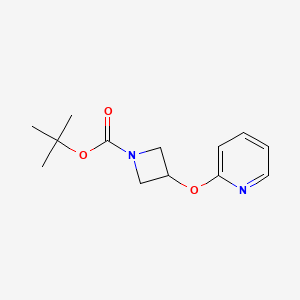![molecular formula C11H9N3S B6527639 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 925437-83-8](/img/structure/B6527639.png)
2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline” belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These compounds have attracted significant attention due to their wide range of biological properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b][1,3]thiazole derivatives are diverse and depend on the specific substituents present in the molecule . For example, the formation of protonated salts of dihydroimidazo[2,1-b][1,3]thiazoles was observed from 1H NMR spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened NH group signal at >10.5 ppm .Physical and Chemical Properties Analysis
Imidazo[2,1-b][1,3]thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Mecanismo De Acción
Target of Action
The primary target of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex It is known that the binding of the compound to the enzyme inhibits its function, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A . Coenzyme A is involved in various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A production can have significant downstream effects on the cell’s metabolism .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds . These predictions can provide insights into the compound’s bioavailability and pharmacokinetic behavior, but they should be confirmed with experimental data.
Result of Action
The inhibition of Pantothenate synthetase by this compound leads to a disruption in the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis .
Safety and Hazards
Direcciones Futuras
The future research directions for imidazo[2,1-b][1,3]thiazole derivatives could involve the design and development of new compounds with improved selectivity for cancer cells and lesser side effects . Additionally, further studies could focus on exploring their potential applications in other areas of medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including pantothenate synthetase, which is involved in the biosynthesis of coenzyme A. The interaction between this compound and pantothenate synthetase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound has been found to interact with other biomolecules such as proteins and nucleic acids, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of this compound to specific enzymes, such as pantothenate synthetase, results in the inhibition of enzyme activity, thereby disrupting essential biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for the design of experiments and the interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various cellular components . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization . These interactions are essential for the compound’s biological activity and its effects on cellular processes.
Propiedades
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTRGEPXLUXABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)
![3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6527580.png)
![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)
![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6527596.png)
![N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6527603.png)
![6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6527607.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B6527621.png)
![ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527623.png)
![ethyl 5-amino-3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527638.png)
